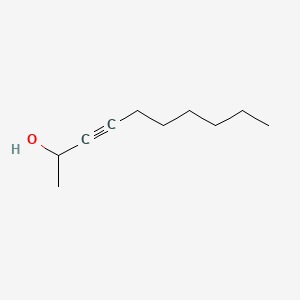
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole is a selenium-containing heterocyclic compound. Selenium, an element with properties similar to sulfur and oxygen, is essential in small amounts for human and animal health. The incorporation of selenium into heterocyclic compounds like this compound has garnered interest due to its potential biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole typically involves the reaction of hydrazine derivatives with selenazole precursors. One common method includes the heteroannulation of hydrazino derivatives with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . The reaction conditions often require acidic or basic media to facilitate the Dimroth rearrangement, leading to the formation of the selenazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
MAO Inhibition: It inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters.
Comparaison Avec Des Composés Similaires
1,3-Thiazol-2-yl Hydrazones: These compounds share structural similarities with 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole and exhibit comparable biological activities.
Selenazofurin: Another selenium-containing heterocycle with notable pharmacological properties.
Uniqueness: this compound stands out due to its specific hydrazinyl and diphenyl substitutions, which confer unique chemical reactivity and biological activity. Its ability to act as a selective MAO inhibitor and its antioxidant properties make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
73753-35-2 |
|---|---|
Formule moléculaire |
C15H13N3Se |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
(4,5-diphenyl-1,3-selenazol-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N3Se/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18) |
Clé InChI |
MHOWFMDISFAHDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C([Se]C(=N2)NN)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)



![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)


